molecular formula C13H18F3NO4 B13459071 rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13459071
M. Wt: 309.28 g/mol
InChI Key: RKIYQNAEXSTBKZ-XAVMHZPKSA-N
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Description

rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl group

Properties

Molecular Formula

C13H18F3NO4

Molecular Weight

309.28 g/mol

IUPAC Name

(1R,2S,3R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H18F3NO4/c1-12(2,3)21-11(20)17-6-4-5-7(17)9(13(14,15)16)8(6)10(18)19/h6-9H,4-5H2,1-3H3,(H,18,19)/t6-,7+,8-,9+/m1/s1

InChI Key

RKIYQNAEXSTBKZ-XAVMHZPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H]2C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development.

Biological Activity

The compound rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a member of the bicyclic amine family and has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19F3N2O5
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1212286-70-8

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier. This property is crucial for compounds intended to modulate neurological pathways.

Biological Activity

  • Receptor Interaction :
    • The compound has been shown to act as an antagonist at certain G-protein coupled receptors (GPCRs), which are pivotal in neurotransmission and signal transduction.
    • Specific studies indicate that it may inhibit the activity of the P2Y14 receptor, which is involved in various physiological processes including inflammation and immune responses .
  • Antinociceptive Effects :
    • In animal models, this compound exhibited significant antinociceptive properties, suggesting its potential use in pain management .
  • Neuroprotective Properties :
    • Preliminary research indicates that this compound may offer neuroprotective effects against excitotoxicity in neuronal cell cultures, which could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
In Vitro Receptor Binding Assay Demonstrated high affinity for P2Y14 receptors with an IC50 value in the nanomolar range .
Animal Model Study Showed significant reduction in pain response in models of acute pain .
Neuroprotection Study Exhibited protective effects against glutamate-induced cell death in cultured neurons .

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